Receptor Selectivity Profiling vs. Pan-S1P Modulators
CYM50260 demonstrates absolute selectivity for the S1P4 receptor. In a standardized panel of S1P receptor subtypes (S1P1-3 and S1P5), CYM50260 exhibits no measurable agonist activity at concentrations up to 25 µM, representing a >555-fold selectivity window over its S1P4 EC50 . This contrasts sharply with pan-S1P modulators like FTY720-P, which are potent agonists at S1P1, S1P3, S1P4, and S1P5, and with other selective S1P4 agonists like CYM50308, which has a lower selectivity window (~37-fold vs S1P5) .
| Evidence Dimension | Functional selectivity against other S1P receptor subtypes (S1P1-3, S1P5) |
|---|---|
| Target Compound Data | EC50 = 45 nM at S1P4; No activity on S1P1, S1P2, S1P3, S1P5 at concentrations up to 25,000 nM |
| Comparator Or Baseline | CYM50308: EC50 = 56 nM at S1P4; No activity on S1P1, S1P2, S1P3 up to 25,000 nM; Partial activity on S1P5 (EC50 = 2,100 nM, 37-fold selectivity) |
| Quantified Difference | CYM50260 has a >555-fold selectivity window vs. no detectable activity on any other S1P subtype, whereas CYM50308 has only a 37-fold selectivity window vs. S1P5. |
| Conditions | Agonist activity measured in human S1P receptor-expressing U2OS cell reporter gene assays |
Why This Matters
This exceptional selectivity ensures that any observed biological effect at concentrations ≤25 µM can be confidently attributed to S1P4 activation, eliminating the confounding off-target activity that complicates studies with pan-modulators or less selective S1P4 agonists.
